

In-Depth Technical Guide to Nadolol D9

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Compound of Interest

Compound Name: Nadolol D9

Cat. No.: B1434460

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of **Nadolol D9**, a deuterated analog of the non-selective beta-adrenergic receptor blocker, Nadolol. This document details its molecular characteristics, mechanism of action, and its application in experimental protocols, with a focus on quantitative analysis.

Core Molecular and Physical Data

Nadolol D9 is a synthetically modified version of Nadolol where nine hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantitative studies of Nadolol.

Property	Value	Citations
Molecular Weight	318.46 g/mol	[1] [2] [3] [4] [5]
Chemical Formula	C ₁₇ H ₁₈ D ₉ NO ₄	[1]
Appearance	Off-white to light yellow solid	[5]
Primary Application	Internal standard for quantitative analysis (NMR, GC-MS, LC-MS)	[5]

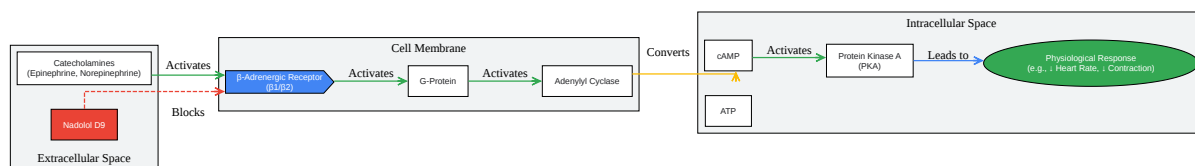
Mechanism of Action and Signaling Pathways

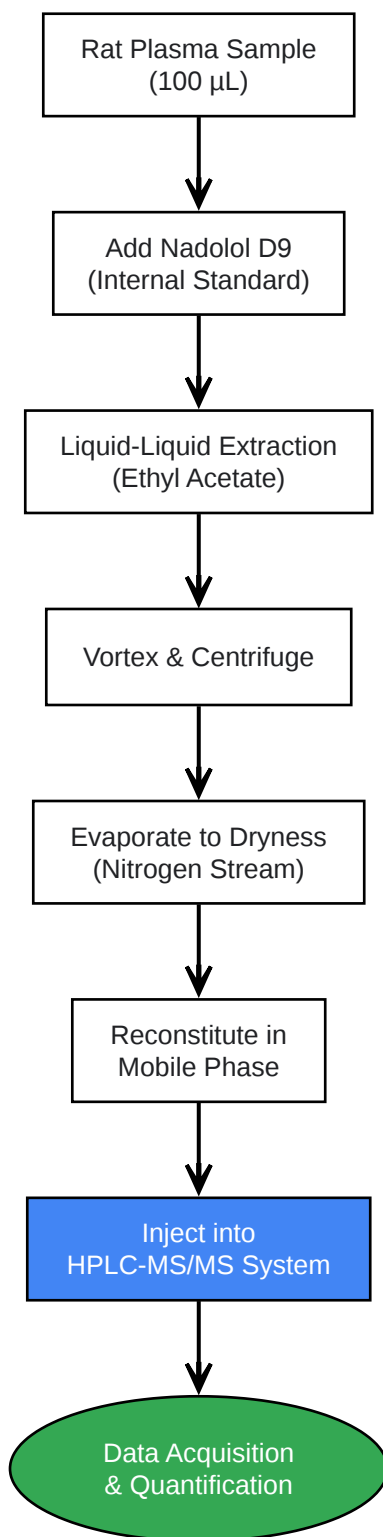
Nadolol, and by extension **Nadolol D9**, functions as a non-selective antagonist of beta-adrenergic receptors (β -ARs), specifically β 1 and β 2 receptors. It does not exhibit intrinsic sympathomimetic activity.

The primary signaling pathway affected by Nadolol is the G-protein coupled receptor (GPCR) cascade initiated by catecholamines like epinephrine and norepinephrine. By blocking β -ARs, Nadolol inhibits the activation of adenylyl cyclase, which in turn prevents the conversion of ATP to cyclic AMP (cAMP). This reduction in intracellular cAMP levels leads to a cascade of downstream effects, depending on the tissue type.

- Cardiac Muscle (β 1 receptors): Decreased cAMP levels lead to reduced activation of protein kinase A (PKA). This results in decreased phosphorylation of calcium channels, leading to a reduction in heart rate (negative chronotropy), force of contraction (negative inotropy), and conduction velocity.
- Vascular and Bronchial Smooth Muscle (β 2 receptors): Blockade of β 2 receptors prevents smooth muscle relaxation, which can lead to vasoconstriction and bronchoconstriction.
- Kidney (β 1 receptors): Inhibition of β 1 receptors in the juxtaglomerular apparatus suppresses the release of renin, thereby downregulating the renin-angiotensin-aldosterone system.

A study has also suggested that long-term nadolol exposure can lead to an up-regulation of β 1-adrenergic receptors, a process mediated by the α 1-adrenergic receptor and protein kinase C (PKC) signaling pathway.





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